Piperamide maleate
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Overview
Description
Piperamide maleate is a chemical compound with the molecular formula C25H36N4O9. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring and maleate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperamide maleate typically involves the reaction of piperazine derivatives with maleic acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with maleic acid under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
Piperamide maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Piperamide maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperamide maleate involves its interaction with specific molecular targets. For instance, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly useful in developing anthelmintic drugs.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A related compound with similar structural features but different pharmacological properties.
Piperaquine: Another piperazine derivative used as an antimalarial agent.
Uniqueness
Piperamide maleate is unique due to its specific combination of piperazine and maleate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
1252-69-3 |
---|---|
Molecular Formula |
C25H36N4O9 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C17H28N4O.2C4H4O4/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3;2*5-3(6)1-2-4(7)8/h5-8H,4,9-14H2,1-3H3,(H,18,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
YCPXMJXDVLKMIU-SPIKMXEPSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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